(Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione
Overview
Description
(Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione: is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzylidene group attached to the imidazolidine ring, with a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding reduced products. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzylidene group or the imidazolidine ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures and solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen, nitro, or sulfonyl groups.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: The compound is explored for its potential in the development of novel materials with unique properties, such as conductivity and optical activity.
Biology:
Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Pharmacology: Studies focus on understanding the pharmacokinetics and pharmacodynamics of the compound to optimize its medicinal use.
Industry:
Polymer Additives: this compound is used as an additive in polymer formulations to enhance material properties.
Coatings: The compound is explored for its use in coatings and surface treatments to improve durability and resistance.
Mechanism of Action
The mechanism of action of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
(Z)-5-Benzylideneimidazolidine-2,4-dione: Lacks the methyl group on the benzene ring.
(Z)-5-(4-Chlorobenzylidene)imidazolidine-2,4-dione: Contains a chlorine atom instead of a methyl group on the benzene ring.
(Z)-5-(4-Nitrobenzylidene)imidazolidine-2,4-dione: Contains a nitro group instead of a methyl group on the benzene ring.
Uniqueness:
Structural Features: The presence of the methyl group on the benzene ring of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione imparts unique chemical and physical properties compared to its analogs.
Reactivity: The methyl group can influence the reactivity and stability of the compound, making it distinct in terms of its chemical behavior.
Applications: The specific structural features of this compound make it suitable for certain applications where its analogs may not be as effective.
Properties
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFPRDVZHNPSA-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28744-88-9 | |
Record name | NSC211487 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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